2-(7-Methoxynaphthalen-1-yl)acetamide, also known as Agomelatine, is a compound primarily recognized for its role as an antidepressant. It functions as a melatonin receptor agonist and a serotonin receptor antagonist, making it significant in the treatment of major depressive disorder. The compound has garnered attention due to its unique mechanism of action that differs from traditional antidepressants, focusing on circadian rhythm regulation and mood enhancement.
The compound is synthesized from commercially available precursors, including 7-methoxynaphthalene derivatives. The synthesis typically involves several steps, including acylation and reduction processes, which are optimized to improve yield and purity.
2-(7-Methoxynaphthalen-1-yl)acetamide falls under the category of pharmaceutical compounds, specifically classified as a melatonergic agent. It is often categorized alongside other antidepressants but is distinguished by its dual action on melatonin receptors and serotonin pathways.
The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide can be achieved through various methods, primarily involving the acylation of 2-(7-methoxynaphthalen-1-yl)ethanol or related derivatives. A common synthetic route includes:
The reaction conditions often involve the use of solvents such as dichloromethane and may require specific temperature control and pH adjustments to optimize yield. For example, one method reports using sodium bicarbonate to adjust the pH during acylation, ensuring a homogenous reaction mixture .
The molecular formula for 2-(7-Methoxynaphthalen-1-yl)acetamide is , with a molecular weight of approximately 285.34 g/mol. The structural representation includes a methoxy group attached to a naphthalene ring and an acetamide functional group.
The compound has several notable spectral data points:
2-(7-Methoxynaphthalen-1-yl)acetamide participates in various chemical reactions that can modify its structure or functional groups. Key reactions include:
The synthesis often requires careful monitoring of reaction conditions such as temperature and pressure to ensure high yields and purity. For instance, one method reports yields exceeding 90% under optimized conditions .
The mechanism by which 2-(7-Methoxynaphthalen-1-yl)acetamide exerts its antidepressant effects involves:
Clinical studies have shown that Agomelatine effectively improves sleep quality and reduces depressive symptoms without the typical side effects associated with conventional antidepressants .
Relevant analyses indicate that the compound maintains integrity under various storage conditions, making it suitable for pharmaceutical formulations .
2-(7-Methoxynaphthalen-1-yl)acetamide is primarily used in:
Agomelatine has been marketed under trade names such as Valdoxan® for clinical use in treating major depressive episodes in adults, showcasing its significance in modern psychiatric therapy .
Systematic and Common Names:The compound is designated as 2-(7-Methoxynaphthalen-1-yl)acetamide under IUPAC nomenclature, reflecting the acetamide chain attached to carbon 1 of the methoxy-substituted naphthalene. Alternative names include 7-Methoxy-1-naphthaleneacetamide and 2-(7-Methoxy-1-naphthyl)acetamide. Synonymous representations (e.g., 8-Acetamido-2-methoxynaphthalene) emphasize the naphthalene ring numbering, where position 1 is adjacent to the methoxy group at position 7 [5] [9]. It is critical to distinguish this compound from the isomeric N-(7-methoxynaphthalen-1-yl)acetamide (CAS 93189-18-5), where the acetamide group is directly bonded to the nitrogen atom rather than the naphthalene carbon [2] [5].
Structural Characteristics:
COc1ccc2c(c1)c(ccc2)CC(=O)N
[7] [9] Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | 2-(7-Methoxynaphthalen-1-yl)acetamide |
CAS Number | 138113-07-2 |
Other CAS Synonyms | 93189-18-5 (isomeric compound) [5] |
Common Synonyms | Agomelatine Impurity B; 7-Methoxy-1-naphthaleneacetamide [9] |
Molecular Formula | C₁₃H₁₃NO₂ |
SMILES | COc1ccc2c(c1)c(ccc2)CC(=O)N |
Early Synthesis and Structural Exploration:Initial synthetic routes emerged in the late 20th century, with Bachmann and Horton documenting precursor methodologies in 1947 [5]. The compound gained prominence as an intermediate for melatonin analogs, particularly during the 1990s investigation of agomelatine—a melatonin receptor agonist and antidepressant. The ethyl-bridged derivative N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (AGL) was identified as a key pharmacophore, positioning 2-(7-Methoxynaphthalen-1-yl)acetamide as a strategic synthon [3] [9]. Patent literature (e.g., US5721234A) later detailed its preparation via nucleophilic substitution or reductive amination of 2-(7-methoxynaphthalen-1-yl)acetaldehyde [5].
Evolution in Drug Design:Quantum computational studies in the 2020s revealed the compound’s electronic profile, including HOMO-LUMO energy gaps (3.5–4.1 eV) and molecular electrostatic potential (MEP) maps. These analyses identified nucleophilic sites at the methoxy oxygen and acetamide carbonyl, facilitating targeted derivatization [3]. Its role expanded beyond agomelatine synthesis to include exploration in cancer therapeutics, leveraging the naphthalene core’s capacity for intercalation or enzyme inhibition [9].
Pharmacological Applications:
Synthetic Versatility:
Table 2: Key Physicochemical and Biological Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Weight | 215.25 g/mol | [7] [9] |
LogP | 2.88 | Hydrophobicity estimate [5] |
HOMO-LUMO Gap | 3.5–4.1 eV (solvent-dependent) | DFT analysis [3] |
Bioactivity | Melatonin receptor binding; anticancer lead | Docking assays [3] [9] |
Spectral Signatures | IR: 1650 cm⁻¹ (C=O stretch); ¹H NMR (DMSO): δ 3.85 (s, 3H), 4.0 (s, 2H) | Experimental data [9] |
Computational Insights:Density Functional Theory (DFT) simulations validate its stability in polar solvents (e.g., water, DMSO), with Fukui functions highlighting electrophilic reactivity at the acetamide carbon. Reduced Density Gradient (RDG) analyses further indicate sterically accessible sites for electrophile attack [3]. These properties enable rational design of derivatives targeting neurological disorders or neoplastic pathways.
Table 3: Key Derivatives and Applications
Derivative Name | Structure Modification | Primary Application |
---|---|---|
N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide | Ethylamine spacer inserted | Melatonin agonist; antidepressant [3] |
2-[4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide | Imidazole-thiazole fusion | Anticancer agent [9] |
7-Hydroxy-1-naphthaleneacetamide | Methoxy → Hydroxy substitution | Metabolic intermediate [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1